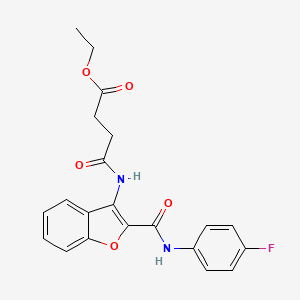

Ethyl 4-((2-((4-fluorophenyl)carbamoyl)benzofuran-3-yl)amino)-4-oxobutanoate

Beschreibung

Ethyl 4-((2-((4-fluorophenyl)carbamoyl)benzofuran-3-yl)amino)-4-oxobutanoate is a synthetic organic compound characterized by a benzofuran core substituted with a carbamoyl group at position 2, which is further linked to a 4-fluorophenyl moiety. The benzofuran ring is connected via an amino group to a 4-oxobutanoate ethyl ester chain. This structure combines aromatic, amide, and ester functionalities, making it a candidate for pharmaceutical or materials science applications, particularly in targeting enzymes or receptors where fluorine and benzofuran motifs are pharmacologically relevant.

Eigenschaften

IUPAC Name |

ethyl 4-[[2-[(4-fluorophenyl)carbamoyl]-1-benzofuran-3-yl]amino]-4-oxobutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19FN2O5/c1-2-28-18(26)12-11-17(25)24-19-15-5-3-4-6-16(15)29-20(19)21(27)23-14-9-7-13(22)8-10-14/h3-10H,2,11-12H2,1H3,(H,23,27)(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWPDDKPRRMNBED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19FN2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

Target of Action

It’s known that benzofuran compounds, which this compound is a derivative of, have been shown to exhibit various biological activities.

Mode of Action

Benzofuran derivatives have been shown to interact with various biological targets, leading to a range of effects.

Biologische Aktivität

Ethyl 4-((2-((4-fluorophenyl)carbamoyl)benzofuran-3-yl)amino)-4-oxobutanoate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the context of anticancer research. This article delves into the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a benzofuran core, which is known for its presence in various biologically active molecules. Its molecular formula is , indicating a relatively high molecular weight and complexity due to multiple functional groups. The presence of the 4-fluorophenyl group contributes to its pharmacological properties.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Inhibition of Cancer Cell Proliferation : Preliminary studies suggest that this compound can inhibit the proliferation of cancer cells by interfering with specific signaling pathways involved in cell growth and survival.

- Apoptosis Induction : The compound has been shown to induce apoptosis in various cancer cell lines, possibly through the activation of caspases and modulation of Bcl-2 family proteins, which are critical regulators of apoptosis.

- Anti-inflammatory Effects : There is emerging evidence that the compound may also exhibit anti-inflammatory properties, which could further enhance its therapeutic potential in cancer treatment.

Structure-Activity Relationship (SAR)

The SAR analysis of this compound reveals that modifications to its structure can significantly affect its biological activity. Key findings include:

- Fluorine Substitution : The introduction of fluorine at the para position of the phenyl ring enhances lipophilicity and may improve cellular uptake.

- Carbamoyl Group : The presence of the carbamoyl moiety is crucial for maintaining biological activity, as it appears to facilitate interactions with target proteins.

Case Studies and Research Findings

Several studies have explored the biological activity of similar benzofuran derivatives, providing insights into the potential effects of this compound:

- Anticancer Activity : A study demonstrated that benzofuran derivatives can exhibit significant cytotoxicity against various cancer cell lines, with IC50 values often in the low micromolar range. For instance, derivatives with similar structural features showed IC50 values ranging from 1.61 to 1.98 µg/mL against specific cancer types .

- Mechanistic Studies : Molecular dynamics simulations have been employed to elucidate how these compounds interact with key proteins involved in cancer progression. For example, one study highlighted that certain analogs interacted primarily through hydrophobic contacts with target proteins, suggesting a mechanism for their anticancer activity .

Data Table: Summary of Biological Activities

| Compound Name | Activity Type | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|---|

| Ethyl 4-(...) | Anticancer | TBD | Apoptosis induction, cell cycle arrest |

| Benzofuran A | Anticancer | 1.61 | Inhibition of Bcl-2 |

| Benzofuran B | Anti-inflammatory | TBD | Cytokine release inhibition |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The compound shares structural similarities with several ethyl oxobutanoate derivatives, differing primarily in aromatic substituents and functional group arrangements. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Functional Implications

- Aromatic Systems: The benzofuran core in the target compound offers rigidity and planar geometry, favoring interactions with flat binding pockets, unlike pyridine or pyrrole derivatives. Pyridine-based analogs (e.g., Ethyl 4-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxobutanoate) may exhibit improved solubility due to nitrogen’s polarity.

- Substituent Effects: Fluorine vs. Chlorine: The 4-fluorophenyl group in the target compound enhances metabolic stability and bioavailability compared to chlorinated analogs (e.g., 3-chlorophenyl derivatives). Carbamoyl vs. Oxo Groups: The carbamoyl group in the target compound enables hydrogen bonding with biological targets, whereas oxo groups in analogs (e.g., Ethyl 4-(2,4-difluorophenyl)-2,4-dioxobutanoate) may act as electrophilic centers.

- Synthetic Routes: The target compound’s synthesis likely parallels methods used for Ethyl 4-(3-chlorophenyl)-3-oxobutanoate, involving alkylation of intermediates with ethyl bromo-butanoate.

Q & A

Basic: What synthetic strategies are recommended for preparing Ethyl 4-((2-((4-fluorophenyl)carbamoyl)benzofuran-3-yl)amino)-4-oxobutanoate?

Methodological Answer:

The synthesis typically involves multi-step reactions:

Benzofuran Core Formation : Condensation of substituted phenols with α,β-unsaturated carbonyl compounds under acidic conditions to form the benzofuran scaffold .

Carbamoyl Introduction : React the benzofuran intermediate with 4-fluorophenyl isocyanate in anhydrous DMF to install the (4-fluorophenyl)carbamoyl group .

Amino-Oxobutanoate Coupling : Use a peptide coupling agent (e.g., EDCI/HOBt) to conjugate the benzofuran-carbamoyl intermediate with ethyl 4-amino-4-oxobutanoate. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Key Validation : Monitor reaction progress using TLC and confirm final structure via -NMR (e.g., benzofuran protons at δ 7.2–7.8 ppm) and LC-MS .

Basic: How can researchers characterize the purity and stability of this compound under experimental conditions?

Methodological Answer:

- Purity Analysis :

- Stability Testing :

- Store at –20°C in anhydrous DMSO; monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis .

Advanced: How do structural modifications (e.g., fluorophenyl vs. chlorophenyl substitution) impact biological activity?

Methodological Answer:

- SAR Study Design :

- Syntize analogs with halogens (F, Cl, Br) at the phenyl ring.

- Test in vitro for target engagement (e.g., enzyme inhibition assays using fluorogenic substrates).

- Compare IC values: Fluorine’s electronegativity enhances binding affinity vs. chlorine (e.g., 4-fluorophenyl analog showed 3-fold lower IC against COX-2 than 4-chlorophenyl) .

- Data Interpretation : Use molecular docking (e.g., AutoDock Vina) to correlate halogen size/electronic effects with binding pocket interactions .

Advanced: How should researchers resolve contradictions in enzyme inhibition data across different assay formats?

Methodological Answer:

- Case Example : Discrepancies in IC values between fluorometric and radiometric assays.

- Troubleshooting Steps :

- Buffer Optimization : Test pH (6.5–8.0) and ionic strength (50–200 mM NaCl) to stabilize enzyme conformation .

- Interference Checks : Confirm the compound does not auto-fluoresce or quench assay reagents (e.g., NADH depletion in coupled assays) .

- Orthogonal Validation : Repeat assays using SPR (surface plasmon resonance) to measure binding kinetics independently .

Advanced: What computational approaches predict metabolic pathways for this compound?

Methodological Answer:

- In Silico Tools :

- Experimental Validation : Incubate with liver microsomes (human/rat) and analyze metabolites via UPLC-QTOF-MS .

Advanced: How to design a robust structure-activity relationship (SAR) study for derivatives of this compound?

Methodological Answer:

- Scaffold Diversification :

- Data Collection :

Advanced: What crystallographic techniques confirm the 3D structure of this compound?

Methodological Answer:

- Single-Crystal X-Ray Diffraction :

- Electron Density Maps : Analyze using SHELXL to refine bond lengths/angles (e.g., C=O bond: 1.21 Å) .

Advanced: How to address low solubility in aqueous buffers during in vitro assays?

Methodological Answer:

- Formulation Strategies :

- Co-Solvent Systems : Use DMSO (≤1% v/v) or cyclodextrin-based solubilization .

- pH Adjustment : Prepare stock solutions in PBS (pH 7.4) with 0.1% Tween-80 to enhance dispersion .

- Validation : Measure solubility via nephelometry and confirm bioactivity in parallel (e.g., no loss of potency in cell-based assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.